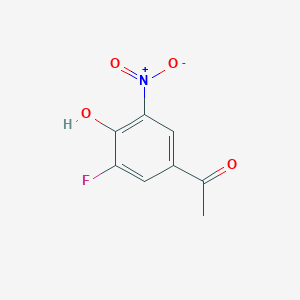
1-(3-Fluoro-4-hydroxy-5-nitrophenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Fluoro-4-hydroxy-5-nitrophenyl)ethanone is an organic compound with the molecular formula C8H6FNO4. It is characterized by the presence of a fluoro, hydroxy, and nitro group attached to a phenyl ring, along with an ethanone group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluoro-4-hydroxy-5-nitrophenyl)ethanone typically involves the selective bromination of 4-hydroxy-3-nitroacetophenone using dioxane dibromide in a dioxane-ethyl ether mixture at room temperature . This method yields the desired compound with high purity and efficiency.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Fluoro-4-hydroxy-5-nitrophenyl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-fluoro-4-hydroxy-5-nitrobenzaldehyde or 3-fluoro-4-hydroxy-5-nitrobenzoic acid.
Reduction: Formation of 3-fluoro-4-hydroxy-5-aminophenyl ethanone.
Substitution: Formation of various substituted phenyl ethanones depending on the nucleophile used.
Applications De Recherche Scientifique
1-(3-Fluoro-4-hydroxy-5-nitrophenyl)ethanone is utilized in several scientific research areas:
Chemistry: As a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(3-Fluoro-4-hydroxy-5-nitrophenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s fluoro, hydroxy, and nitro groups contribute to its reactivity and ability to form hydrogen bonds, interact with enzymes, and participate in redox reactions. These interactions can modulate biological pathways and lead to various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(4-Hydroxy-3-methyl-5-nitrophenyl)ethanone
- 1-(3-Chloro-4-hydroxy-5-nitrophenyl)ethanone
- 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone
- 2-Hydroxy-1-(4-nitrophenyl)-1-ethanone
Uniqueness
1-(3-Fluoro-4-hydroxy-5-nitrophenyl)ethanone is unique due to the presence of the fluoro group, which imparts distinct electronic properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where the fluoro group’s influence is desired.
Activité Biologique
1-(3-Fluoro-4-hydroxy-5-nitrophenyl)ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a substituted phenyl ring with a fluorine atom, a hydroxyl group, and a nitro group, which are known to influence its biological properties. The presence of these functional groups can enhance the compound's reactivity and interaction with biological targets.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial activity. A study demonstrated that compounds containing similar structural motifs showed effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A (similar structure) | Staphylococcus aureus | 0.25 µg/mL |
| Compound B | Escherichia coli | 0.50 µg/mL |
| Compound C | Klebsiella pneumoniae | 0.75 µg/mL |
Anticancer Potential
The anticancer properties of compounds related to this compound have been explored in several studies. For instance, derivatives have shown selective cytotoxicity towards cancer cell lines while sparing normal cells.
Case Study: Cytotoxicity Assessment
In a study evaluating the cytotoxic effects of various derivatives on human cancer cell lines (Ca9-22, HSC-2), it was found that certain compounds exhibited submicromolar CC50 values, indicating potent anticancer activity.
Table 2: Cytotoxicity Data
| Compound | Cell Line | CC50 (µM) |
|---|---|---|
| Derivative 1 | Ca9-22 | 0.5 |
| Derivative 2 | HSC-2 | 0.8 |
| Derivative 3 | HGF (control) | >10 |
The mechanism by which these compounds exert their biological effects often involves interaction with specific enzymes or receptors. For example, some studies suggest that the inhibition of fatty acid synthesis pathways is a common mechanism for the observed antimicrobial and anticancer activities.
Propriétés
Formule moléculaire |
C8H6FNO4 |
|---|---|
Poids moléculaire |
199.14 g/mol |
Nom IUPAC |
1-(3-fluoro-4-hydroxy-5-nitrophenyl)ethanone |
InChI |
InChI=1S/C8H6FNO4/c1-4(11)5-2-6(9)8(12)7(3-5)10(13)14/h2-3,12H,1H3 |
Clé InChI |
YPOXIOBHGOKAOE-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=C(C(=C1)F)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















